molecular formula C38H62F2O6Si B584161 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester CAS No. 1346597-45-2

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester

Cat. No.: B584161
CAS No.: 1346597-45-2
M. Wt: 688.033
InChI Key: DXVSMWCKXOCOJF-DUZCPQFDSA-N
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Description

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester is an organic compound with the chemical formula C38H55D7F2O6Si. It is a derivative of lubiprostone, a medication used to treat chronic constipation and irritable bowel syndrome. This compound is labeled with deuterium, making it useful in various scientific research applications, particularly in the study of metabolic pathways and drug interactions .

Preparation Methods

The synthesis of 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester involves multiple steps, including the protection of hydroxyl groups and the introduction of deuterium. The synthetic route typically starts with lubiprostone, which undergoes protection of the hydroxyl groups using tetrahydropyranyl and tert-butyldimethylsilyl groups. The deuterium labeling is achieved through specific reactions that replace hydrogen atoms with deuterium

Chemical Reactions Analysis

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature.

Scientific Research Applications

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for studying the metabolic pathways of lubiprostone.

    Biology: The compound is employed in biological studies to understand the interactions of lubiprostone with various biological targets.

    Medicine: It aids in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of lubiprostone.

    Industry: The compound is used in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester is similar to that of lubiprostone. It activates chloride channels in the intestines, leading to increased fluid secretion and improved bowel movements. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions with molecular targets, providing insights into its pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester include:

Properties

CAS No.

1346597-45-2

Molecular Formula

C38H62F2O6Si

Molecular Weight

688.033

IUPAC Name

benzyl 7-[(1R,2R,3R)-2-[3-[tert-butyl(dimethyl)silyl]oxy-6,6,7,7,8,8,8-heptadeuterio-4,4-difluorooctyl]-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoate

InChI

InChI=1S/C38H62F2O6Si/c1-7-8-25-38(39,40)34(46-47(5,6)37(2,3)4)24-23-31-30(32(41)27-33(31)45-36-22-16-17-26-43-36)20-14-9-10-15-21-35(42)44-28-29-18-12-11-13-19-29/h11-13,18-19,30-31,33-34,36H,7-10,14-17,20-28H2,1-6H3/t30-,31-,33-,34?,36?/m1/s1/i1D3,7D2,8D2

InChI Key

DXVSMWCKXOCOJF-DUZCPQFDSA-N

SMILES

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F

Synonyms

(11α)-16,16-Difluoro-11-O-tetrahydropyranyl-15-O-tert-butyldimethylsilyl-9-oxoprostan Phenylmethyl Ester-d7

Origin of Product

United States

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